
Application Notes and Protocols for Spray
Drying Probiotics with Maltodextrin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Maltodextrin

Cat. No.: B1146171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

microencapsulation of probiotics via spray drying, utilizing maltodextrin as a primary protective

agent. This technique is crucial for enhancing the stability and shelf-life of probiotic bacteria,

rendering them suitable for incorporation into various functional foods and pharmaceutical

products.

Introduction to Spray Drying of Probiotics
Spray drying is a widely adopted and economical technique for producing large quantities of

viable microorganisms in a powdered form. The process involves atomizing a liquid feed

containing the probiotic culture and a carrier agent into a hot drying chamber, resulting in rapid

evaporation of water and the formation of a stable powder. However, the high temperatures

involved can be detrimental to probiotic viability.[1]

Maltodextrin, a polysaccharide derived from starch, is a commonly used and effective

protective agent in the spray drying of probiotics.[2][3] Its efficacy is attributed to its ability to

form a protective matrix around the bacterial cells, shielding them from thermal and oxidative

stress during the drying process and subsequent storage.[4] Maltodextrin is favored due to its

high solubility, low viscosity at high concentrations, neutral taste, and cost-effectiveness.[2][3]
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The success of spray drying probiotics is dependent on several critical process and formulation

parameters. Optimization of these factors is essential to maximize the survival rate of the

microorganisms.

Inlet and Outlet Air Temperature: The inlet air temperature directly impacts the rate of water

evaporation. While higher temperatures can improve drying efficiency, they also pose a

greater thermal stress to the probiotics.[5] Finding an optimal balance is crucial. The outlet

temperature is also a key indicator of the drying process and is often correlated with the final

moisture content of the powder and cell survivability.[5]

Maltodextrin Concentration: The concentration of maltodextrin in the feed suspension is a

critical factor. A sufficient concentration is required to form a protective coating around the

cells. Generally, a solid content of 20-30% in the feed solution is considered optimal for high

bacterial viability.[5][6]

Feed Rate and Atomization Pressure: These parameters influence the droplet size of the

atomized feed, which in turn affects the drying kinetics and the final particle characteristics.

Probiotic Strain: Different probiotic strains exhibit varying levels of tolerance to the heat and

mechanical stresses of spray drying. Strain selection and potentially pre-adaptation to sub-

lethal heat can improve survival rates.

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the spray drying of

different probiotic strains using maltodextrin as a protective agent.

Table 1: Spray Drying Parameters and Survival Rates for Lactobacillus Strains
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Probiotic
Strain

Maltodext
rin
Concentr
ation (%
w/v)

Other
Protectiv
e Agents

Inlet
Temperat
ure (°C)

Outlet
Temperat
ure (°C)

Survival
Rate /
Viability

Referenc
e

Lactobacill

us

acidophilus

20%

Gum

Arabic (0-

10%)

130-150
Not

specified

Encapsulat

ion

efficiency:

65-89.15%

[5][6]

Lactobacill

us

acidophilus

La-5

21-23.7%

Skimmed

milk

powder

100-106
Not

specified

Yield:

87.59%
[7]

Lactobacill

us

rhamnosus

GG

6%, 12%,

18%
None 170 ± 5 75 ± 5

Up to 8.83

log CFU/g

with 18%

MD

[2]

Lactobacill

us casei

25% (total

solids with

vegetable

extracts)

Vegetable

extracts
145

Not

specified

> 10⁷ cfu/g

after 60

days

storage

[8][9]

Lactobacill

us

plantarum

BS

15%
Lactose

(20%)

Not

specified

Not

specified

> 90%

survival,

10⁷ CFU/g

after 4

weeks

[10]

Lactococcu

s lactis A12
10%

Whey

(30%)

Not

specified

Not

specified

Survival

rate: 69.25-

86.24%

[11]

Table 2: Spray Drying Parameters and Survival Rates for Bifidobacterium Strains
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Probiotic
Strain

Maltodext
rin
Concentr
ation (%
w/v)

Other
Protectiv
e Agents

Inlet
Temperat
ure (°C)

Outlet
Temperat
ure (°C)

Survival
Rate /
Viability

Referenc
e

Bifidobacte

rium

bifidum

6%

Permeate,

sucrose,

yeast

extract

111.15
Not

specified
28.38% [12]

Bifidobacte

rium

bifidum

ATCC

11863

15-35%

Whey,

mango

pulp

120-160 65-77

59.16%

(20% MD)

to 76.36%

(25% MD)

[13]

Bifidobacte

rium

animalis

subsp.

animalis

Not

specified
None

Not

specified

Not

specified

Improved

survival at

≤ 55°C

[14]

Table 3: Physicochemical Properties of Spray-Dried Probiotic Powders
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Probiotic
Strain

Maltodextrin
Concentration
(% w/v)

Moisture
Content (%)

Water Activity
(aw)

Reference

Lactobacillus

acidophilus

20% (with Gum

Arabic)
4.59-9.05 0.33-0.52 [5][6]

Bifidobacterium

bifidum
6% 4.05 Not specified

Lactobacillus

rhamnosus GG
18% 5.40 0.32 [2]

Lactobacillus

casei
25% (total solids) < 2 < 0.30 [8][9]

Lactobacillus

plantarum

15% (with

Lactose)
< 5 Not specified [10]

Experimental Protocols
Preparation of the Feed Suspension
This protocol outlines the general steps for preparing the feed suspension for spray drying.

Specific concentrations and pre-treatments may need to be optimized based on the probiotic

strain and desired final product characteristics.

Probiotic Culture Preparation:

Cultivate the probiotic strain in a suitable growth medium (e.g., MRS broth for Lactobacilli)

under optimal conditions (temperature, atmosphere) to reach the late logarithmic or early

stationary growth phase.

Harvest the bacterial cells by centrifugation (e.g., 7,197 x g for 5 minutes at 4°C).[15]

Wash the cell pellet twice with a sterile buffer solution (e.g., phosphate-buffered saline,

PBS) to remove residual growth medium.

Carrier Solution Preparation:
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Prepare the maltodextrin solution by dissolving the desired amount (e.g., 6-25% w/v) in

distilled water.[16][2] Heating (e.g., to 50°C) and continuous stirring can aid in complete

dissolution.[5][6]

If other protective agents are used (e.g., gum arabic, whey protein, sucrose), they should

be dissolved along with the maltodextrin.

Sterilize the carrier solution by autoclaving, if necessary, and then cool it to room

temperature.

Final Feed Suspension:

Resuspend the washed probiotic cell pellet in the prepared carrier solution to achieve the

target cell concentration (typically >10⁹ CFU/mL).

Homogenize the suspension by gentle stirring to ensure a uniform distribution of the

probiotic cells.

Some protocols suggest a pre-heat treatment of the final suspension (e.g., 40°C for 20

minutes) to pre-adapt the cells to thermal stress.[2]

Spray Drying Procedure
The following is a generalized protocol for spray drying the probiotic suspension. The specific

parameters should be optimized for the particular spray dryer model and probiotic strain being

used.

Equipment Setup:

Sanitize the spray dryer according to the manufacturer's instructions.

Set the desired operating parameters:

Inlet air temperature: Typically ranges from 110°C to 170°C.[2]

Outlet air temperature: Often falls between 65°C and 85°C.[2][13]

Feed flow rate: Adjust to achieve the desired outlet temperature.
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Atomization air pressure/speed: Set according to the equipment specifications to ensure

proper atomization.[13]

Drying Process:

Begin by spraying distilled water through the system to stabilize the temperatures.

Once the desired inlet and outlet temperatures are stable, switch the feed from water to

the prepared probiotic suspension.

Continuously monitor the process, ensuring a consistent feed flow and stable

temperatures.

Powder Collection:

The dried probiotic powder is separated from the hot air stream by a cyclone and collected

in a sterile container.

Allow the powder to cool down before sealing the container to prevent condensation.

Store the powder in airtight, light-protected containers at refrigerated temperatures (4°C)

to maintain viability.[5][6]

Evaluation of the Spray-Dried Probiotic Powder
Viability Assessment:

Rehydrate a known amount of the spray-dried powder (e.g., 1 gram) in a sterile diluent

(e.g., 9 mL of PBS or peptone water).

Perform serial dilutions and plate on appropriate agar medium (e.g., MRS agar).

Incubate under the required conditions and enumerate the colony-forming units (CFU) to

determine the number of viable cells per gram of powder.

The survival rate can be calculated by comparing the viable cell count after spray drying to

the count in the initial feed suspension.
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Physicochemical Characterization:

Moisture Content: Determined by oven drying or a moisture analyzer. A low moisture

content (<5%) is desirable for stability.[10]

Water Activity (aw): Measured using a water activity meter. A low aw (<0.3) is crucial for

inhibiting microbial growth and biochemical degradation during storage.[8][9]

Particle Size and Morphology: Analyzed using techniques such as laser diffraction and

scanning electron microscopy (SEM) to observe the size distribution and surface

characteristics of the microcapsules.[8][9]

Hygroscopicity: Assessed by exposing the powder to a high humidity environment and

measuring the moisture uptake over time. Lower hygroscopicity is preferable for powder

handling and stability.[6][8][9]
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Caption: Experimental workflow for spray drying probiotics with maltodextrin.
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Caption: Protective mechanism of maltodextrin during spray drying of probiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

